(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid
Overview
Description
(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (2-chloroethyl)carbamoyl group
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis .
Mode of Action
Boronic acids and their esters, such as this compound, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid or ester acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
Boronic acids and their esters are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely used in organic synthesis, suggesting that N-(2-Chloroethyl) 4-boronobenzamide could potentially affect a wide range of biochemical pathways.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it could be involved in the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The action of N-(2-Chloroethyl) 4-boronobenzamide can be influenced by environmental factors such as pH. As mentioned earlier, boronic esters are susceptible to hydrolysis, especially at physiological pH . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.
Biochemical Analysis
Cellular Effects
The effects of (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by inhibiting proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of proteasome activity. The compound binds to the active site of the proteasome, forming a covalent bond with the threonine residue in the catalytic subunit. This binding prevents the proteasome from degrading ubiquitinated proteins, leading to the accumulation of these proteins and subsequent cellular effects. Additionally, this compound can modulate gene expression by inhibiting the degradation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained inhibition of proteasome activity, leading to prolonged cell cycle arrest and apoptosis in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant proteasome inhibition and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for the synthesis of boronic acid derivatives.
Industrial Production Methods
Industrial production of (4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions can be tailored to ensure scalability and cost-effectiveness. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the carbamoyl group can produce amines.
Scientific Research Applications
(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.
Industry: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional groups.
Comparison with Similar Compounds
(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the (2-chloroethyl)carbamoyl group, making it less versatile in certain applications.
(4-Carbamoylphenyl)boronic acid: Similar structure but without the chloroethyl group, leading to different reactivity and applications.
(4-(2-Bromoethyl)carbamoyl)phenylboronic acid: The bromoethyl group can undergo different substitution reactions compared to the chloroethyl group.
Properties
IUPAC Name |
[4-(2-chloroethylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLHHAJGSFUYCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657452 | |
Record name | {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874460-05-6 | |
Record name | {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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